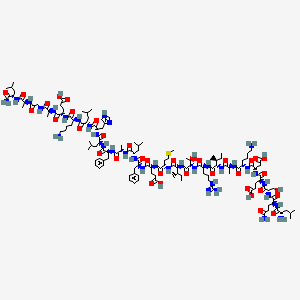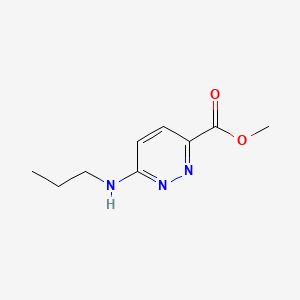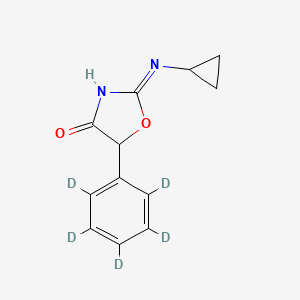
Galanin Message Associated Peptide (16-41) amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Galanin Message Associated Peptide (16-41) amide, also known as Preprogalanin 80-105 amide, is a fragment of the Galanin Message Associated Peptide (GMAP) . The amino acid sequence of this peptide is Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 . It is derived from the galanin precursor, a 123 amino acid protein composed of a leader sequence, a single copy of galanin, and a 59 amino acid galanin message associated protein .
Molecular Structure Analysis
The empirical formula of Galanin Message Associated Peptide (16-41) amide is C134H219N35O37S . Its molecular weight is 2944.45 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
Galanin Message Associated Peptide (16-41) amide has a molecular weight of 2944.45 . It is recommended to be stored at -20°C . More specific physical and chemical properties are not available in the search results.Safety And Hazards
properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C134H219N35O37S/c1-21-72(13)106(167-113(186)77(18)148-115(188)83(38-29-31-50-135)151-129(202)98(62-105(180)181)165-119(192)89(44-48-104(178)179)155-130(203)99(65-170)166-120(193)86(41-45-100(138)172)150-114(187)82(137)54-67(3)4)131(204)156-85(40-33-52-143-134(140)141)122(195)169-108(78(19)171)133(206)168-107(73(14)22-2)132(205)157-90(49-53-207-20)121(194)154-88(43-47-103(176)177)118(191)163-96(60-80-36-27-24-28-37-80)127(200)160-92(56-69(7)8)123(196)149-76(17)112(185)159-95(59-79-34-25-23-26-35-79)126(199)161-94(58-71(11)12)125(198)164-97(61-81-63-142-66-145-81)128(201)162-93(57-70(9)10)124(197)152-84(39-30-32-51-136)117(190)153-87(42-46-102(174)175)116(189)147-74(15)110(183)144-64-101(173)146-75(16)111(184)158-91(109(139)182)55-68(5)6/h23-28,34-37,63,66-78,82-99,106-108,170-171H,21-22,29-33,38-62,64-65,135-137H2,1-20H3,(H2,138,172)(H2,139,182)(H,142,145)(H,144,183)(H,146,173)(H,147,189)(H,148,188)(H,149,196)(H,150,187)(H,151,202)(H,152,197)(H,153,190)(H,154,194)(H,155,203)(H,156,204)(H,157,205)(H,158,184)(H,159,185)(H,160,200)(H,161,199)(H,162,201)(H,163,191)(H,164,198)(H,165,192)(H,166,193)(H,167,186)(H,168,206)(H,169,195)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H4,140,141,143)/t72-,73-,74-,75-,76-,77-,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGPIFYJHRWXFC-NZESTMJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C134H219N35O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2944.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanin Message Associated Peptide (16-41) amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)